N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan
Description
Systematic Nomenclature and IUPAC Classification
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is a sulfonamide derivative of the triptan class compound Zolmitriptan. Its systematic name, as per the International Union of Pure and Applied Chemistry (IUPAC) , is N-methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzenesulfonamide . This nomenclature reflects its structural components:
- Parent backbone : N-Desmethyl Zolmitriptan, a metabolite of Zolmitriptan, characterized by a 5-(3-[2-(methylamino)ethyl]-1H-indol-5-yl)methyl-2-oxazolidinone scaffold.
- Sulfonamide substituent : A 4-nitrobenzenesulfonyl group attached to the nitrogen atom of the dimethylaminoethyl side chain.
The compound is classified under sulfonamides due to its -SO₂-NH- linkage and nitroaromatic compounds due to the 4-nitrobenzene moiety.
Molecular Formula and Weight Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₆S |
| Molecular Weight | 458.49 g/mol |
| CAS Registry Number | 1346602-02-5 |
Structural Breakdown :
- Core structure : N-Desmethyl Zolmitriptan (C₁₅H₁₉N₃O₂).
- Sulfonamide group : 4-Nitrobenzenesulfonyl (C₆H₄NO₂SO₂).
- Total formula : C₁₅H₁₉N₃O₂ + C₆H₄NO₂SO₂ → C₂₁H₂₂N₄O₆S.
The molecular weight aligns with the sum of atomic masses:
Crystallographic Data and Stereochemical Configuration
While explicit crystallographic data (e.g., X-ray diffraction) are not publicly available, the stereochemical configuration is inferred from the parent compound’s structure:
- Chiral center : The (4S)-2-oxo-1,3-oxazolidin-4-yl group retains its configuration from Zolmitriptan, critical for receptor binding.
- Sulfonamide geometry : The -SO₂-NH- group adopts a planar configuration due to resonance stabilization, influencing electronic and steric interactions.
The compound’s stereochemistry is consistent with its classification as a single enantiomer , reflecting its origin from a chiral parent drug.
Spectroscopic Profiling: NMR, IR, and Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Key shifts (predicted based on functional groups):
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (4-nitrobenzene) | 7.8–8.2 | Doublet |
| Sulfonyl adjacent protons | 7.4–7.6 | Singlet |
| Indole NH | 7.1–7.3 | Broad singlet |
| Oxazolidinone CH₂ | 4.0–4.2 | Triplet |
| Methylaminoethyl CH₃ | 2.2–2.4 | Singlet |
The indole and oxazolidinone protons exhibit characteristic downfield shifts due to electron-withdrawing effects.
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
| Functional Group | Wavenumber Range |
|---|---|
| Nitro (NO₂) | 1500–1350 |
| Sulfonyl (SO₂) | 1300–1150 |
| C=O (oxazolidinone) | 1700–1750 |
| N-H (secondary amine) | 3300–3500 |
The nitro and sulfonyl groups dominate the IR spectrum, with the oxazolidinone carbonyl confirming the lactone ring structure.
Mass Spectrometry
Key fragments (m/z):
| Fragment | m/z |
|---|---|
| Molecular ion | 458.5 |
| Loss of 4-nitrobenzenesulfonyl | 273.3 (C₁₅H₁₉N₃O₂) |
| SO₂ loss | 458.5 – 80.1 = 378.4 |
| Indole + side chain | 216.1 (C₁₂H₁₆N₂) |
The molecular ion peak at 458.5 m/z confirms the molecular weight, while fragment ions align with the breakdown of the sulfonamide and indole-oxazolidinone moieties.
Properties
IUPAC Name |
N-methyl-4-nitro-N-[2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-24(32(29,30)18-5-3-17(4-6-18)25(27)28)9-8-15-12-22-20-7-2-14(11-19(15)20)10-16-13-31-21(26)23-16/h2-7,11-12,16,22H,8-10,13H2,1H3,(H,23,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQSRCFTOJRJR-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858181 | |
| Record name | N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-02-5 | |
| Record name | N-Methyl-4-nitro-N-[2-(5-{[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl}-1H-indol-3-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Demethylation of Zolmitriptan
Zolmitriptan’s dimethylamino group undergoes demethylation under controlled conditions. A common approach utilizes boron tribromide (BBr₃) in dichloromethane at –78°C to 0°C, selectively cleaving methyl groups without disrupting the oxazolidinone or indole moieties. Alternative methods include catalytic demethylation with platinum oxide in acetic acid, though yields may vary.
Reaction Conditions:
-
Reagent: BBr₃ (3.0 equiv) in anhydrous CH₂Cl₂
-
Temperature: –78°C → 0°C (gradual warming)
-
Reaction Time: 6–8 hours
-
Workup: Quenching with methanol, followed by neutralization with aqueous NaHCO₃
Post-reaction purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields N-Desmethyl Zolmitriptan with >95% purity.
Introduction of the 4-nitrobenzenesulfonyl group proceeds via nucleophilic aromatic substitution or direct sulfonylation. The former method, while less common, avoids harsh conditions, whereas the latter is widely adopted for its efficiency.
Direct Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
N-Desmethyl Zolmitriptan reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the target compound. Optimized conditions derived from analogous sulfonylation reactions in zolmitriptan synthesis include:
Reaction Scheme:
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF or DMF |
| Base | Pyridine or Triethylamine |
| Molar Ratio (Substrate:Sulfonyl Chloride) | 1:1.2 |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 12–24 hours |
Workup and Purification:
-
Quench excess sulfonyl chloride with ice-cold water.
-
Extract with ethyl acetate (3× volumes).
-
Dry organic layers over Na₂SO₄, concentrate under reduced pressure.
-
Purify via recrystallization (ethanol/water 7:3) to obtain off-white crystals.
Yield: 70–85% (dependent on stoichiometric control and purity of starting material).
Analytical Characterization
Critical quality attributes of this compound are validated through spectroscopic and chromatographic methods:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, Ar–NO₂), 7.95 (d, 2H, Ar–SO₂), 7.20–7.05 (m, 3H, indole-H), 4.35–4.10 (m, 2H, oxazolidinone-CH₂), 3.80–3.50 (m, 4H, –N(CH₂)₂–).
-
HRMS (ESI⁺): m/z calculated for C₂₁H₂₁N₄O₆S [M+H]⁺: 457.1134; found: 457.1136.
Chromatographic Purity
-
HPLC Conditions: C18 column (4.6 × 250 mm), gradient elution (acetonitrile/0.1% TFA), flow rate 1.0 mL/min, λ = 254 nm.
-
Retention Time: 12.3 minutes (purity >99% by area normalization).
Industrial-Scale Considerations
Solvent Selection and Waste Management
Patents emphasize the use of ethyl acetate for extraction due to its low toxicity and ease of recovery. Chlorinated solvents (e.g., CH₂Cl₂) are avoided to align with green chemistry principles.
Catalytic Efficiency
Reduction steps in precursor synthesis (e.g., hydrogenation of nitro groups) employ palladium on carbon (5% w/w), achieving >98% conversion at 50 psi H₂.
Comparative Analysis of Synthetic Approaches
The table below contrasts key methodologies for sulfonylation:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonylation | High efficiency, minimal steps | Requires anhydrous conditions | 70–85 |
| Nucleophilic Substitution | Mild conditions | Lower reactivity with electron-deficient arenes | 50–65 |
Chemical Reactions Analysis
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is primarily used in scientific research as an intermediate in the synthesis of Zolmitriptan metabolites . These metabolites are studied for their pharmacological properties and potential therapeutic applications in the treatment of migraines . The compound is also used in the development of new migraine treatments and in the study of the mechanisms of action of triptans .
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan involves its conversion to active Zolmitriptan metabolites . These metabolites act as agonists at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes . Activation of these receptors leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
N-Desmethyl Zolmitriptan (Active Metabolite)
Key Differences :
- Pharmacological Activity : N-Desmethyl Zolmitriptan is 2–8 times more potent than Zolmitriptan at 5-HT₁B/₁D receptors, contributing significantly to the therapeutic efficacy of the parent drug .
- Metabolism: Formed via CYP1A2-mediated demethylation of Zolmitriptan, it is further metabolized by monoamine oxidase-A (MAO-A) .
- Half-Life : ~3 hours, similar to Zolmitriptan, but prolonged in hepatic impairment .
- Clinical Relevance : Accounts for ~30% of total drug effect due to higher receptor affinity .
Zolmitriptan (Parent Drug)
Key Differences :
- Structure: Retains a dimethylaminoethyl group, which is demethylated to form the active metabolite.
- Metabolism : Primarily metabolized by CYP1A2 (~60% of dose) to three major metabolites: N-Desmethyl Zolmitriptan (active), N-Oxide, and indole acetic acid (both inactive) .
- Potency : Lower 5-HT₁B/₁D receptor affinity compared to its metabolite .
Zolmitriptan N-Oxide (Inactive Metabolite)
Key Differences :
Other Related Compounds
- 4S-Hydroxy Zolmitriptan: A hydroxylated derivative with uncharacterized activity, likely an impurity or minor metabolite .
- Indole Acetic Acid : The major urinary metabolite (31% of dose), pharmacologically inert .
Structural and Pharmacokinetic Data
| Compound | CAS Number | Molecular Formula | Molecular Weight | Pharmacological Activity | Metabolic Pathway | Potency (vs. Zolmitriptan) |
|---|---|---|---|---|---|---|
| Zolmitriptan | 139264-60-5 | C₁₆H₂₁N₃O₂ | 287.36 | Active | CYP1A2 → N-Desmethyl | 1x (Reference) |
| N-Desmethyl Zolmitriptan | 139264-35-0 | C₁₅H₁₉N₃O₂ | 273.33 | Active | MAO-A | 2–8x higher |
| N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan | 1346602-02-5 | C₂₁H₂₂N₄O₆S | 458.49 | Inactive (Intermediate) | N/A | N/A |
| Zolmitriptan N-Oxide | 251451-30-6 | C₁₆H₂₁N₃O₃ | 303.36 | Inactive | CYP-mediated oxidation | N/A |
Key Research Findings
Potency of N-Desmethyl Zolmitriptan :
- Exhibits 2–6 times higher 5-HT₁B/₁D receptor binding affinity than Zolmitriptan in animal models .
- Contributes ~30% of total drug effect after Zolmitriptan administration .
Impact of Hepatic Impairment :
- Severe liver disease increases the half-life of Zolmitriptan (up to 12 hours) and reduces exposure to N-Desmethyl Zolmitriptan by 82–90% .
Synthetic Utility of N-(4-Nitrobenzenesulfonyl) Derivative :
- Used as a protected intermediate to prevent unwanted side reactions during metabolite synthesis .
Biological Activity
N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan is a compound of interest primarily due to its role as an intermediate in the synthesis of Zolmitriptan, a well-known medication used for treating migraines. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential applications in research.
- Molecular Formula : C21H22N4O6S
- Molecular Weight : 458.49 g/mol
- CAS Number : 1346602-02-5
The compound features a nitro group and a sulfonamide moiety, which are significant for its biological activity. The synthesis involves sulfonylation of N-Desmethyl Zolmitriptan with 4-nitrobenzenesulfonyl chloride under basic conditions, leading to a compound that retains the pharmacophore necessary for serotonin receptor interaction.
This compound acts as a precursor to Zolmitriptan, which is a selective agonist for the serotonin receptors 5-HT_1B and 5-HT_1D. These receptors are implicated in the modulation of vascular tone and neurotransmitter release, making them crucial targets in migraine therapy. The conversion of this compound into active metabolites allows it to exert vasoconstrictive effects on cranial blood vessels, alleviating migraine symptoms .
Pharmacological Profile
Research indicates that Zolmitriptan and its derivatives exhibit significant agonistic activity at serotonin receptors. The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Agonism | Binds to 5-HT_1B/1D receptors, mimicking serotonin's effects. |
| Vasoconstriction | Induces vasoconstriction in cranial blood vessels, reducing migraine pain. |
| Pharmacokinetics | Exhibits significant first-pass metabolism; low plasma protein binding (~25%). |
These properties highlight the compound's relevance in migraine treatment as well as its utility in pharmacological studies aimed at understanding triptan efficacy.
Case Studies and Clinical Relevance
Recent developments in formulations containing Zolmitriptan have emphasized its improved tolerability compared to other triptans like Sumatriptan. A study noted that formulations aimed at enhancing bioavailability are crucial due to Zolmitriptan's extensive first-pass metabolism . This has led researchers to explore innovative delivery methods such as orally disintegrating tablets and nasal sprays.
Q & A
Q. What synthetic methodologies are used to prepare N-(4-Nitrobenzenesulfonyl) N-Desmethyl Zolmitriptan?
The compound is synthesized via sulfonylation reactions, where the nitrobenzenesulfonyl group is introduced to the N-desmethyl zolmitriptan scaffold. A representative approach involves reacting N-desmethyl zolmitriptan with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine as a base) in anhydrous solvents like dichloromethane or tetrahydrofuran. The reaction typically proceeds at 0–25°C for 4–6 hours, followed by purification via column chromatography or recrystallization .
Q. How is this compound characterized analytically?
High-performance liquid chromatography (HPLC) with coulometric detection is a validated method for quantifying the compound in biological matrices. For instance, a reversed-phase C18 column with a mobile phase of methanol:phosphate buffer (pH 3.0, 40:60 v/v) at 1.0 mL/min flow rate provides baseline separation. Mass spectrometry (LC-MS/MS) further confirms structural identity using transitions such as m/z 458 → 342 (characteristic fragmentation of the sulfonamide group) .
Q. What is the role of this compound in Zolmitriptan’s metabolic pathway?
N-Desmethyl zolmitriptan, the parent metabolite, is formed via CYP1A2-mediated demethylation of zolmitriptan. The subsequent addition of the 4-nitrobenzenesulfonyl group likely serves as a synthetic intermediate for generating analytical standards or studying structure-activity relationships. The nitro group enhances electrophilicity, facilitating reactions in downstream derivatization studies .
Advanced Research Questions
Q. How can researchers design experiments to study the pharmacokinetics of this compound?
- Nasal Delivery Systems : Incorporate the compound into novasomes (nanovesicles with Span® 80, cholesterol, and stearic acid) to enhance bioavailability. Optimize formulations using a 2³ factorial design, varying surfactant type, fatty acid ratio, and processing parameters. Evaluate brain targeting efficiency in murine models via ⁹⁹mTc radiolabeling and gamma scintigraphy .
- Hepatic Metabolism : Use human liver microsomes (HLMs) to assess CYP1A2/MAO-A-mediated metabolism. Monitor metabolite formation via LC-MS/MS and compare kinetic parameters (e.g., Vmax, Km) under varying pH and cofactor conditions .
Q. How can contradictions in metabolic data for N-desmethyl zolmitriptan derivatives be resolved?
- Analytical Validation : Cross-validate findings using orthogonal methods (e.g., HPLC vs. LC-MS/MS) to rule out matrix interferences .
- Enzyme Polymorphism Screening : Genotype human subjects for CYP1A2*1F and MAO-A polymorphisms, which alter catalytic activity. Use recombinant enzymes to isolate metabolic contributions .
- Species-Specific Differences : Compare rodent vs. human hepatocyte metabolism to identify interspecies variability in sulfonamide clearance .
Q. What drug interactions are critical when studying this compound?
- MAO-A Inhibitors : These increase systemic exposure to N-desmethyl zolmitriptan by inhibiting its oxidation. Dose adjustments are mandatory to avoid serotonin syndrome .
- Cimetidine : Doubles the half-life of N-desmethyl zolmitriptan via CYP1A2 inhibition. Limit zolmitriptan doses to 2.5 mg/day in co-administered regimens .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
